molecular formula C20H21Cl2NO B1210224 1-Azabicyclo[2.2.2]octan-3-yl-bis(3-chlorophenyl)methanol

1-Azabicyclo[2.2.2]octan-3-yl-bis(3-chlorophenyl)methanol

Cat. No. B1210224
M. Wt: 362.3 g/mol
InChI Key: LLAWTBLIBJUONA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-azabicyclo[2.2.2]octan-3-yl-bis(3-chlorophenyl)methanol is a diarylmethane.

Scientific Research Applications

Chlorophenols as Environmental Contaminants and Endocrine Disruptors

Chlorophenols (CPs), which share a structural motif with 1-Azabicyclo[2.2.2]octan-3-yl-bis(3-chlorophenyl)methanol through their chlorophenyl groups, are widely studied for their environmental impact and toxicity. CPs are recognized as persistent environmental pollutants with potential endocrine-disrupting capabilities. The presence of CPs in the environment has been linked to adverse effects on human health and wildlife, primarily through their action as agonists or antagonists of nuclear receptors, which can disrupt endocrine functions (Burgos-Aceves et al., 2021). This research suggests a need for further studies into the environmental and health impacts of related compounds, including 1-Azabicyclo[2.2.2]octan-3-yl-bis(3-chlorophenyl)methanol, especially concerning their potential as endocrine disruptors.

Methanol in Energy and Environmental Applications

Methanol, a part of the methanol moiety in 1-Azabicyclo[2.2.2]octan-3-yl-bis(3-chlorophenyl)methanol, has been extensively researched for its applications in energy production and environmental technology. Methanol serves as a clean-burning fuel and is considered for its potential in reducing emissions when used in internal combustion engines or in fuel cells to produce electricity. The research into methanol's efficiency as a fuel and its environmental benefits points to the broader potential of related compounds in sustainable energy applications (Cybulski, 1994). This underscores the importance of exploring 1-Azabicyclo[2.2.2]octan-3-yl-bis(3-chlorophenyl)methanol and similar compounds for their contributions to green chemistry and energy sustainability.

properties

Product Name

1-Azabicyclo[2.2.2]octan-3-yl-bis(3-chlorophenyl)methanol

Molecular Formula

C20H21Cl2NO

Molecular Weight

362.3 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl-bis(3-chlorophenyl)methanol

InChI

InChI=1S/C20H21Cl2NO/c21-17-5-1-3-15(11-17)20(24,16-4-2-6-18(22)12-16)19-13-23-9-7-14(19)8-10-23/h1-6,11-12,14,19,24H,7-10,13H2

InChI Key

LLAWTBLIBJUONA-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)C(C3=CC(=CC=C3)Cl)(C4=CC(=CC=C4)Cl)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azabicyclo[2.2.2]octan-3-yl-bis(3-chlorophenyl)methanol
Reactant of Route 2
1-Azabicyclo[2.2.2]octan-3-yl-bis(3-chlorophenyl)methanol
Reactant of Route 3
1-Azabicyclo[2.2.2]octan-3-yl-bis(3-chlorophenyl)methanol
Reactant of Route 4
1-Azabicyclo[2.2.2]octan-3-yl-bis(3-chlorophenyl)methanol
Reactant of Route 5
1-Azabicyclo[2.2.2]octan-3-yl-bis(3-chlorophenyl)methanol
Reactant of Route 6
1-Azabicyclo[2.2.2]octan-3-yl-bis(3-chlorophenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.